molecular formula C21H23FN2O4S B2389892 N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797339-52-6

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2389892
CAS No.: 1797339-52-6
M. Wt: 418.48
InChI Key: KZNWYSXDYQDEHF-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinoline core substituted with a 4-oxo group and a sulfonamide-linked 2-(2-fluorophenyl)-2-methoxypropyl moiety. The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the methoxypropyl group may improve solubility and pharmacokinetic properties . The sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases) due to its hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-21(28-2,17-5-3-4-6-18(17)22)13-23-29(26,27)16-11-14-7-8-19(25)24-10-9-15(12-16)20(14)24/h3-6,11-12,23H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWYSXDYQDEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4=CC=CC=C4F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core through a series of cyclization reactions. This can be achieved using starting materials such as 2-aminobenzylamine and cyclohexanone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated benzene derivative and a suitable nucleophile.

    Attachment of the Methoxypropyl Chain: The methoxypropyl chain is attached through an alkylation reaction. This involves the use of a methoxypropyl halide and a strong base to facilitate the reaction.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. The presence of the quinoline core in similar compounds has been linked to significant antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups in the structure enhances activity against Gram-negative bacteria .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens such as Candida albicans and Penicillium chrysogenum. The presence of specific functional groups appears to correlate with increased efficacy .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties:

  • Mechanism of Action : Research indicates that compounds similar to N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may interfere with cancer cell proliferation. Studies have reported that quinoline derivatives exhibit selective targeting capabilities towards cancerous cells, leading to significant cytotoxic effects .
  • Cell Line Testing : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7 with IC50 values indicating potent activity in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the compound's efficacy:

Functional Group Effect on Activity
Electron-withdrawing groups (e.g., -NO₂)Enhance antibacterial activity
Fluorinated substituentsImprove electronic properties and biological activity
Alkyl side chainsImpact solubility and bioavailability

Research suggests that modifications to the pyrroloquinoline scaffold can lead to enhanced antimicrobial and anticancer activities. The introduction of various substituents has been systematically studied to determine their effects on biological potency.

Case Studies

Several case studies illustrate the compound's applications:

  • A study demonstrated that a series of quinoline derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains. The most active compounds were those with specific substitutions that enhanced their interaction with microbial targets .
  • Another investigation focused on the anticancer properties of related compounds, revealing that certain derivatives were capable of inducing apoptosis in cancer cells through specific signaling pathways associated with cell cycle regulation .

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Hydrogen Bond Donors Key Substituents
Target Compound ~430 (estimated) ~4.2 7 1 2-(2-Fluorophenyl)-2-methoxypropyl sulfonamide
2-Oxo-N-(4-Phenoxyphenyl)-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-Ij]Quinoline-8-Sulfonamide 420.49 4.22 7 1 4-Phenoxyphenyl sulfonamide
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-D]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide 589.1 N/A 9 (estimated) 2 Chromen-4-one, pyrazolo[3,4-d]pyrimidine, dual fluorine substituents
N-(1-Methyl-2-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Butyramide ~350 (estimated) ~3.5 5 1 Butyramide substituent

Key Observations :

  • The target compound shares the pyrroloquinoline core with 2-oxo-N-(4-phenoxyphenyl)...sulfonamide , but the 2-(2-fluorophenyl)-2-methoxypropyl group increases lipophilicity (logP ~4.2) compared to the phenoxyphenyl analogue (logP 4.22).
  • The butyramide derivative lacks a sulfonamide group, resulting in lower polarity (logP ~3.5) and reduced hydrogen-bonding capacity.

Pharmacological Implications

  • Fluorine Effects: The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogues like the phenoxyphenyl derivative .
  • Sulfonamide vs.
  • Bulkier Substituents : The chromen-pyrazolo-pyrimidine derivative ’s larger structure may limit tissue penetration but increase target specificity for kinases or DNA-interacting proteins.

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound with notable biological activity. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrroloquinoline core with various substituents that enhance its biological activity. The presence of the fluorophenyl and methoxypropyl groups is significant for its interaction with biological targets.

Molecular Formula

  • C₁₅H₁₆F N₃O₃S

Key Functional Groups

  • Fluorophenyl : Enhances lipophilicity and potential receptor interactions.
  • Methoxypropyl : May influence solubility and metabolic stability.
  • Sulfonamide : Known for its antibacterial properties.

Antimicrobial Properties

Recent studies have indicated that compounds in the pyrroloquinoline class exhibit antimicrobial activity. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of COX Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) activity, leading to reduced prostaglandin synthesis.
  • Modulation of NF-kB Pathway : It may also interfere with the NF-kB signaling pathway, which is crucial in inflammation and immune response.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
    • Another investigation reported a significant reduction in iNOS expression in RAW264.7 cells treated with the compound, indicating its potential in managing chronic inflammatory diseases .
  • In Vivo Studies :
    • Animal models of arthritis showed that administration of the compound resulted in decreased paw swelling and joint inflammation compared to control groups .

Comparative Efficacy

CompoundIC50 (µM)Activity Type
N-(2-(2-fluorophenyl)-...)0.04COX-2 Inhibition
Celecoxib0.04COX-2 Inhibition
Indomethacin9.17Anti-inflammatory

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling, fluorophenyl group introduction, and pyrroloquinoline core formation. Key steps include:

  • Sulfonamide Coupling : Reacting the quinoline sulfonyl chloride precursor with the 2-(2-fluorophenyl)-2-methoxypropylamine under basic conditions (e.g., using triethylamine in anhydrous DCM) .
  • Cyclization : Formation of the pyrrolo[3,2,1-ij]quinoline scaffold via acid- or base-catalyzed intramolecular cyclization .
  • Optimization : Reaction conditions (temperature, solvent polarity, and time) are systematically varied. For example, highlights that solvent choice (e.g., THF vs. DMF) significantly impacts yield and purity. Chromatography (HPLC or column) is critical for isolating intermediates and the final product .

Basic: What analytical techniques are essential for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates structural motifs (e.g., fluorophenyl protons at ~7.1–7.3 ppm, methoxy group at ~3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC-PDA : Assesses purity (>95% by area under the curve) and detects byproducts .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of substituents .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Combine NMR, IR, and HRMS data. For example, unexpected peaks in 1H NMR may arise from rotamers; variable-temperature NMR can resolve this .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ADF software) .
  • Isotopic Labeling : Introduce deuterium or 13C labels to track ambiguous proton environments (e.g., distinguishing quinoline vs. pyrrolo protons) .

Advanced: What strategies optimize the yield of the sulfonamide coupling step?

Answer:

  • Catalyst Screening : Use coupling agents like HATU or EDCI to enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction extraction to remove excess reagents .
  • Stoichiometric Control : Maintain a 1.2:1 molar ratio of amine to sulfonyl chloride to minimize side reactions .
  • In Situ Monitoring : Use TLC or inline IR to terminate the reaction at optimal conversion (~90–95%) .

Advanced: How should one design in vitro assays to evaluate biological activity?

Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., sulfonamide-containing compounds often target carbonic anhydrases or kinases) .
  • Dose-Response Curves : Test 5–10 concentrations (e.g., 1 nM–100 µM) to calculate IC50/EC50 values .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle controls (DMSO <0.1%) .
  • Counter-Screens : Assess selectivity against related enzymes (e.g., kinase panels) to rule off-target effects .

Advanced: How can mechanistic insights into the compound’s reactivity guide derivative synthesis?

Answer:

  • Byproduct Analysis : Identify intermediates via LC-MS to refine reaction pathways. For example, notes that over-reaction in cyclization steps generates lactam byproducts, which can be minimized by shorter reaction times .
  • DFT Studies : Predict electrophilic/nucleophilic sites on the pyrroloquinoline core to rationalize regioselective modifications (e.g., fluorophenyl group positioning) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile solvents (e.g., DCM) or toxic intermediates .
  • Waste Disposal : Segregate halogenated waste (fluorophenyl-containing byproducts) per EPA guidelines .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Co-Solvents : Use DMSO or cyclodextrin-based solutions (<1% v/v to avoid cytotoxicity) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

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